2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been evaluated for its antiproliferative activity against several cancer cell lines . The compound has shown potent antiproliferative activity and good selectivity between cancer and normal cells .
Molecular Structure Analysis
The molecular formula of this compound is C19H14ClN5OS, with an average mass of 395.865 Da and a monoisotopic mass of 395.060760 Da .科学的研究の応用
- Researchers have explored the potential of this compound as an anti-tumor agent. Specifically, a derivative of this compound, labeled as 22i, exhibited excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa. The IC50 values for these cell lines were 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, 22i demonstrated superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
- The compound’s interaction with c-Met kinase, a receptor tyrosine kinase involved in cell growth and survival, suggests its potential as a kinase inhibitor. Inhibition of c-Met kinase is relevant in cancer therapy, making this compound a promising candidate for further investigation .
- The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which includes this compound, has been explored as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1). LSD1 plays a role in epigenetic regulation, and inhibiting it may have implications in cancer treatment .
- Quantitative structure–activity relationship (QSAR) studies have been conducted to predict the anti-gastric cancer effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives. Although not directly related to the specific compound mentioned, this research highlights the broader potential of this class of compounds in cancer therapy .
- Some derivatives of [1,2,3]triazolo[4,5-d]pyrimidine have shown promise as novel -glucosidase inhibitors for oral diabetes management. These compounds may impact metabolic pathways and enzyme activity .
Anti-Tumor Activity
c-Met Kinase Inhibition
LSD1 Inhibition
Anti-Gastric Cancer Effect
Metabolic Enzyme Modulation
作用機序
The compound has shown to induce apoptosis of MGC-803 cells probably through the mitochondrial pathway accompanied with decrease of the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 .
特性
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2S/c19-13-5-3-12(4-6-13)9-25-17-16(23-24-25)18(22-11-21-17)28-10-15(26)20-8-14-2-1-7-27-14/h1-7,11H,8-10H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBHEIPCFHEHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。